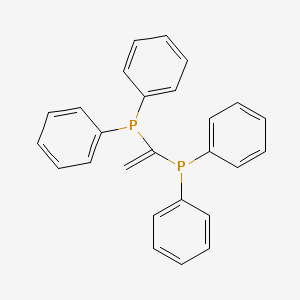
1,1-双(二苯基膦基)乙烯
描述
1,1-Bis(diphenylphosphino)ethylene, also known as BDPE, is an organophosphorus compound that is widely used in a variety of scientific research applications. It is a colorless, crystalline solid with a molecular weight of 324.33 g/mol. BDPE is an important building block for a number of organic synthesis and catalytic processes. It is also used in the synthesis of transition metal complexes, in which it acts as a ligand for metal ions. BDPE has a number of interesting properties, including its ability to form strong complexes with transition metals, its low toxicity, and its relatively low cost.
科学研究应用
1. 乙烯低聚催化
1,1-双(二苯基膦基)乙烯在催化中发挥着重要作用,尤其是在乙烯低聚中。研究表明,它能有效提高乙烯三聚和四聚反应中催化剂的稳定性和选择性 (Elowe 等人,2006)。进一步的研究表明,低聚反应的选择性受附着在 1,1-双(二苯基膦基)乙烯上的配体的结构和大小的影响很大,改性导致选择性和生产力提高 (Killian 等人,2007)。
2. 不对称合成
该化合物在不对称合成中也起着重要作用。含有 1,1-双(二苯基膦基)乙烯的有机钯配合物在氢烷氧基化反应中表现出良好的区域和立体选择性,从而产生对映体纯的双膦氧化物配体 (Zhang 等人,2011)。
3. 共聚催化剂
该化合物被用作乙烯和一氧化碳共聚的催化剂,生产出高分子量的聚合物。这些催化剂体系的活性与基于其他膦配体的催化剂体系相当,证明了其在聚合物合成中的效率 (Doherty 等人,1999)。
4. 氢甲酰化反应
1,1-双(二苯基膦基)乙烯基配体已成功用于氢甲酰化反应中。一种树脂负载的 BINAP 配体的合成,该配体是 1,1-双(二苯基膦基)乙烯的衍生物,在水中的不对称 1,4-加成反应中显示出有希望的结果,展示了其在催化过程中的用途 (Otomaru 等人,2004)。
5. 在催化配体设计中
1,1-双(二苯基膦基)乙烯配体的结构已经过微调,以提高乙烯四聚中的催化性能。配体结构中 N-烷基部分的改性对于获得四聚催化剂的高选择性和活性至关重要 (Kuhlmann 等人,2007)。
作用机制
Target of Action
1,1-Bis(diphenylphosphino)ethylene, also known as Ethene-1,1-diylbis(diphenylphosphine), is primarily used as a ligand in the field of organometallic chemistry . It targets metal centers, stabilizing them through chelation . This compound is particularly useful in transition metal-catalyzed transformations .
Mode of Action
The compound acts by binding to metal centers in a bidentate manner, meaning it attaches at two points . This mode of action is facilitated by the presence of lone pair electrons on the phosphorus atoms, which have a certain nucleophilicity and can form coordinate bonds with metal centers .
Biochemical Pathways
For instance, it is used as a reactant for the preparation of cyclometallated palladium diphosphane catalysts, functionalized bis-phosphine monoxide ligands, and tetranuclear palladacycles . It is also used in chromium-catalyzed ethylene tri- and tetramerization reactions .
Result of Action
The action of 1,1-Bis(diphenylphosphino)ethylene results in the formation of stable metal complexes that can act as catalysts in various chemical reactions . For example, it can facilitate the conversion of terminal alkynes into propiolic acids with CO2 .
安全和危害
未来方向
1,1-Bis(diphenylphosphino)ethylene and its synthetic analogues are important structural motifs in organic synthesis, particularly as novel diphosphine ligands with a C2-alkyl-linker chain . Many unique reactions have been developed using this bidentate ligand . The synthesis of not only symmetric but also unsymmetric DPPE derivatives using two phosphine-centered radicals and gaseous ethylene represents a promising direction for future research .
生化分析
Biochemical Properties
1,1-Bis(diphenylphosphino)ethylene plays a significant role in biochemical reactions as a ligand. It interacts with various enzymes and proteins, particularly those involved in metal-catalyzed reactions. For example, it forms complexes with palladium, copper, and nickel, which are used in catalytic processes such as Michael addition reactions and ethylene tri- and tetramerization reactions . The nature of these interactions involves the coordination of the phosphorus atoms in 1,1-Bis(diphenylphosphino)ethylene with the metal centers, stabilizing the metal complexes and enhancing their catalytic activity.
Cellular Effects
The effects of 1,1-Bis(diphenylphosphino)ethylene on various types of cells and cellular processes are primarily related to its role as a ligand in metal-catalyzed reactions. It influences cell function by facilitating catalytic processes that are essential for cellular metabolism and gene expression. For instance, the formation of metal complexes with 1,1-Bis(diphenylphosphino)ethylene can impact cell signaling pathways and enzymatic activities, thereby affecting cellular metabolism and gene expression .
Molecular Mechanism
At the molecular level, 1,1-Bis(diphenylphosphino)ethylene exerts its effects through binding interactions with metal centers in enzymes and proteins. These interactions involve the coordination of the phosphorus atoms in 1,1-Bis(diphenylphosphino)ethylene with the metal ions, leading to the formation of stable metal-ligand complexes. These complexes can either inhibit or activate enzymatic activities, depending on the specific metal and reaction involved . Additionally, 1,1-Bis(diphenylphosphino)ethylene can influence gene expression by modulating the activity of metal-dependent transcription factors.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1,1-Bis(diphenylphosphino)ethylene can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but its long-term effects on cellular function can vary depending on the specific experimental setup. Studies have shown that 1,1-Bis(diphenylphosphino)ethylene can maintain its catalytic activity over extended periods, although degradation products may form under certain conditions .
Dosage Effects in Animal Models
The effects of 1,1-Bis(diphenylphosphino)ethylene in animal models vary with different dosages. At low doses, the compound can enhance catalytic processes and improve metabolic functions. At high doses, it may exhibit toxic or adverse effects, such as respiratory irritation and damage to the respiratory tract . Threshold effects have been observed, indicating that there is a specific dosage range within which 1,1-Bis(diphenylphosphino)ethylene is effective without causing significant toxicity.
Metabolic Pathways
1,1-Bis(diphenylphosphino)ethylene is involved in various metabolic pathways, particularly those related to metal-catalyzed reactions. It interacts with enzymes and cofactors that facilitate these reactions, influencing metabolic flux and metabolite levels. For example, the compound can participate in the catalytic conversion of ethylene to higher hydrocarbons, a process that involves multiple enzymatic steps and cofactors .
Transport and Distribution
Within cells and tissues, 1,1-Bis(diphenylphosphino)ethylene is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, influencing its activity and function. The compound’s ability to form stable metal complexes also plays a role in its transport and distribution, as these complexes can be selectively transported to specific cellular compartments .
Subcellular Localization
The subcellular localization of 1,1-Bis(diphenylphosphino)ethylene is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For instance, the compound may be localized to the mitochondria or endoplasmic reticulum, where it can participate in metal-catalyzed reactions essential for cellular metabolism . The localization of 1,1-Bis(diphenylphosphino)ethylene can also affect its activity and function, as the formation of metal complexes in specific subcellular compartments can enhance or inhibit enzymatic activities.
属性
IUPAC Name |
1-diphenylphosphanylethenyl(diphenyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22P2/c1-22(27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-21H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEGLBMPXRFOXTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(P(C1=CC=CC=C1)C2=CC=CC=C2)P(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20401979 | |
| Record name | 1,1-Bis(diphenylphosphino)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84494-89-3 | |
| Record name | 1,1-Bis(diphenylphosphino)ethylene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20401979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1-Bis(diphenylphosphino)ethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details


Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does dppen interact with metal centers, and what structural motifs are commonly observed?
A1: Dppen readily coordinates to various transition metals, typically acting as a bidentate ligand through its two phosphorus atoms. This coordination forms a five-membered chelate ring with the metal center. [, ] For instance, in [Fe2(CO)7{µ-(Ph2P)2CCH2}] and [Fe3(CO)10{µ-(Ph2P)2CCH2}], dppen bridges two iron centers. [] Interestingly, under specific conditions, dppen can undergo fragmentation, leading to the formation of μ3-vinylidene complexes as seen in the formation of [Fe3(CO)6(µ-CO)(µ-PPh2)2(µ3-CCH2)].[1] This highlights the potential for dppen to act as a precursor for other valuable ligands in organometallic synthesis.
Q2: Can you elaborate on the role of dppen in the development of catalytic systems, particularly for upgrading ethanol and methanol?
A2: Dppen-containing ruthenium complexes have shown promising catalytic activity in the Guerbet-type upgrading of ethanol and methanol to iso-butanol. [] This reaction is particularly important for generating higher-order alcohols from renewable sources. The backbone functionalization of dppen with amine groups via Michael addition has been shown to enhance catalytic performance. [] For example, catalyst 1, containing a functionalized dppen ligand, demonstrated a 74% yield of iso-butanol in just 2 hours. [] This example highlights the importance of ligand modification in tuning catalyst activity and selectivity.
Q3: What analytical techniques are commonly employed to characterize dppen-containing metal complexes?
A3: Characterization of dppen-containing complexes relies heavily on a combination of spectroscopic and crystallographic techniques. Single-crystal X-ray diffraction (SC-XRD) is frequently used to elucidate the solid-state structures of these complexes, revealing bond lengths, angles, and coordination geometries. [, ] Electrospray ionization mass spectrometry (ESI-MS) is another valuable tool for confirming the composition of synthesized complexes, particularly when crystal growth is challenging. [] Additionally, nuclear magnetic resonance (NMR) spectroscopy, particularly phosphorus-31 NMR, provides insights into the coordination environment of the dppen ligand and its interaction with the metal center.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


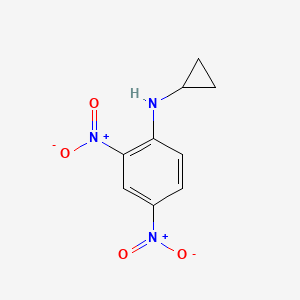
![5-Chlorothiazolo[5,4-b]pyridin-2-amine](/img/structure/B1308478.png)

![1-(1H-benzo[d][1,2,3]triazol-1-yl)-2-chloroethanone](/img/structure/B1308484.png)

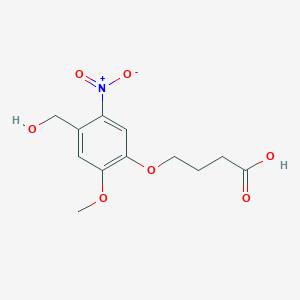
![3-[(1,1-Dioxido-1,2-benzisothiazol-3-YL)amino]phenyl chloroacetate](/img/structure/B1308490.png)

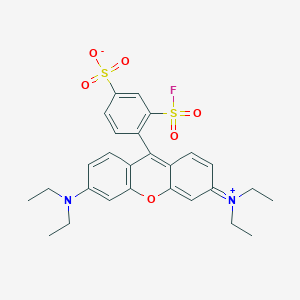
![4-[3-(4-Isopropylphenyl)acryloyl]phenyl 2-thiophenecarboxylate](/img/structure/B1308496.png)
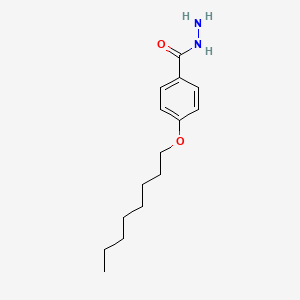
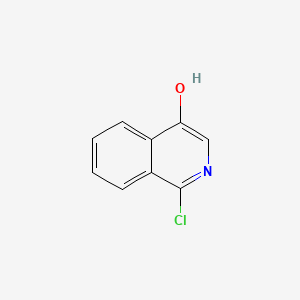
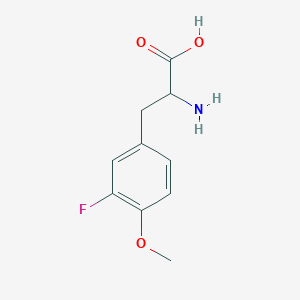
![(E)-3-(4-toluidino)-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]-2-propen-1-one](/img/structure/B1308515.png)
